Oxalic acid dihydrate

Description

Properties

IUPAC Name |

oxalic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.2H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVPUGOOGXGPIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075003 | |

| Record name | Oxalic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals, Colorless solid; [ICSC] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS], COLOURLESS CRYSTALS. | |

| Record name | Ethanedioic acid, dihydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxalic acid dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12023 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OXALIC ACID DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 13-14 | |

| Record name | OXALIC ACID DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.65 g/cm³ | |

| Record name | OXALIC ACID DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

6153-56-6 | |

| Record name | Oxalic acid dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedioic acid, dihydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxalic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXALIC ACID DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K2L2IJ59O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXALIC ACID DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

101-102 °C | |

| Record name | OXALIC ACID DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure and Bonding of Oxalic Acid Dihydrate

For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional structure of molecules is paramount. Oxalic acid dihydrate, a fundamental dicarboxylic acid, serves as a valuable model system for studying hydrogen bonding and crystal packing. This technical guide provides a comprehensive overview of its crystal structure, bonding characteristics, and the experimental methodologies used for its determination.

Crystal Structure and Unit Cell Parameters

This compound ((COOH)₂·2H₂O) crystallizes in the monoclinic system. The most commonly reported space group is P2₁/n, which is a standard setting of P2₁/c.[1][2][3] The crystal structure consists of planar oxalic acid molecules linked to water molecules through an extensive network of hydrogen bonds.

The unit cell parameters for the α-polymorph of deuterated this compound have been determined with high precision using neutron powder diffraction at various temperatures. These parameters are crucial for defining the repeating unit of the crystal lattice.

| Parameter | 15 K | 100 K | 298 K |

| a (Å) | 6.13661(4) | 6.13338(6) | 6.150 |

| b (Å) | 3.47501(1) | 3.50018(1) | 3.605 |

| c (Å) | 11.97044(2) | 11.98334(3) | 12.102 |

| β (°) | 105.9778(1) | 106.0599(2) | 106.63 |

| Volume (ų) | 245.406 | 247.218 | - |

Data obtained from high-resolution neutron powder diffraction of deuterated this compound.[4]

X-ray diffraction studies have also been employed to determine the unit cell parameters, yielding values consistent with the neutron diffraction data. For instance, one study reported a = 6.119 Å, b = 3.607 pm, c = 12.057 pm, and β = 106°19′.[1][5]

Intramolecular Bonding: Bond Lengths and Angles

The geometry of the oxalic acid molecule within the crystal is defined by its bond lengths and angles. These parameters have been determined with high accuracy through diffraction studies.

| Bond | Bond Length (Å) |

| C-C | 1.53 |

| C-O₁ | 1.29 |

| C-O₂ | 1.19 |

Inter-atomic distances within the oxalic acid molecule.[1][5]

| Bond | Bond Length (Å) (Neutron Diffraction at 298 K) |

| O₁-D₁ | 1.030 (α phase), 1.020 (β phase) |

| C₁=O₂ | 1.207 (α phase), 1.203 (β phase) |

Selected bond lengths from neutron diffraction data, highlighting the precision in locating hydrogen (deuterium) atoms.[6]

Intermolecular Interactions: The Hydrogen Bonding Network

The crystal structure of this compound is dominated by a three-dimensional network of hydrogen bonds. These interactions involve the carboxylic acid protons, the carbonyl oxygens of the oxalic acid molecules, and the water molecules, which act as both hydrogen bond donors and acceptors.[1] This extensive hydrogen bonding is responsible for the stability of the crystal lattice and influences its physical properties.

The hydrogen bond between the carboxylic hydroxyl group and a water molecule is particularly short and strong.[7] Neutron diffraction studies have provided precise locations of the hydrogen atoms, revealing the geometry of these interactions. For example, the D₁···O₃ hydrogen bond length is 1.493 Å in the α phase.[6]

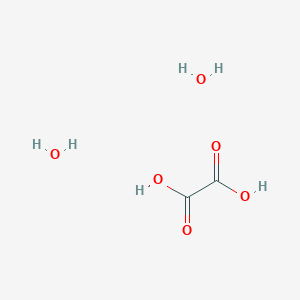

To visualize the intricate network of hydrogen bonds within the this compound crystal, the following diagram illustrates the key interactions between an oxalic acid molecule and its neighboring water molecules.

Figure 1. Hydrogen bonding interactions of an oxalic acid molecule with neighboring water molecules.

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of this compound relies on sophisticated experimental techniques, primarily X-ray and neutron diffraction.

Single-Crystal X-ray Diffraction

Principle: This technique involves irradiating a single crystal of the compound with a monochromatic beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a diffraction pattern of spots of varying intensity. The positions and intensities of these spots are used to determine the arrangement of atoms within the crystal lattice.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated aqueous solution.[8]

-

Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. These positions are then refined using least-squares methods to obtain the final, precise atomic coordinates, bond lengths, and bond angles.

Neutron Diffraction

Principle: Similar to X-ray diffraction, neutron diffraction involves scattering a beam of particles – in this case, neutrons – from a crystal. While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction particularly effective for locating light atoms, such as hydrogen, with high precision.

Methodology:

-

Sample Preparation: For neutron diffraction studies of hydrogen-containing compounds, it is often advantageous to use deuterated samples (where hydrogen is replaced by its isotope, deuterium). This is because deuterium has a larger and more coherent scattering cross-section for neutrons compared to hydrogen, leading to better quality data. Deuterated this compound crystals are grown from a solution in heavy water (D₂O).[9]

-

Data Collection: A single crystal of deuterated this compound is mounted in a neutron diffractometer. The crystal is bathed in a beam of neutrons, and the scattered neutrons are detected. Data can be collected at various temperatures, including cryogenic temperatures, to study the effects of thermal motion.[4]

-

Structure Refinement: The data analysis is similar to that of X-ray diffraction, but the scattering factors for neutrons are different. The refinement of the neutron diffraction data provides highly accurate positions for all atoms, including the deuterium atoms, yielding precise information about hydrogen bond geometries.[10][11]

Conclusion

The crystal structure of this compound is a well-characterized system that provides valuable insights into molecular geometry and intermolecular interactions. The combination of X-ray and neutron diffraction techniques has enabled a detailed understanding of its unit cell, bond parameters, and the critical role of the extensive hydrogen bonding network in defining its solid-state architecture. This knowledge is fundamental for applications in crystal engineering, materials science, and drug development where control over solid-state properties is crucial.

References

- 1. This compound | 6153-56-6 [chemicalbook.com]

- 2. What is the relationship between oxalic acid and this compound?_Chemicalbook [chemicalbook.com]

- 3. This compound | C2H6O6 | CID 61373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Oxalic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Cooperativity Assisted Shortening of Hydrogen Bonds in Crystalline this compound: DFT and NBO Model Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The α and β forms of oxalic acid di-hydrate at high pressure: a theoretical simulation and a neutron diffraction study - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. journals.iucr.org [journals.iucr.org]

- 11. journals.iucr.org [journals.iucr.org]

A Technical Guide to the Synthesis and Preparation of Oxalic Acid Dihydrate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the synthesis, purification, and characterization of oxalic acid dihydrate (C₂H₂O₄·2H₂O), a fundamental dicarboxylic acid with wide-ranging applications in research and development. This document offers detailed experimental protocols, comparative data on synthesis methods, and visual representations of key processes to support laboratory professionals in producing high-purity this compound for demanding scientific applications.

Introduction

This compound is a white, crystalline solid that serves as a versatile reagent in numerous chemical transformations.[1] Its utility stems from its acidic nature, its role as a reducing agent, and its capacity to act as a chelating agent for various metal ions.[1] In research and pharmaceutical development, high-purity this compound is essential as a starting material, a catalyst, or a counterion in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules. The quality of the this compound directly influences reaction yields, product purity, and the reproducibility of experimental results.[1] This guide details reliable methods for the laboratory-scale synthesis and purification of this compound to meet the stringent requirements of the research community.

Synthesis Methodologies

Two primary methods for the synthesis of this compound are prevalent in laboratory settings: the oxidation of sucrose with nitric acid and the oxidation of ethylene glycol. Both methods are capable of producing high yields of oxalic acid, and the choice of method may depend on the availability of starting materials, desired scale, and safety considerations.

Synthesis from Sucrose by Nitric Acid Oxidation

The oxidation of sucrose using a strong oxidizing agent like nitric acid is a well-established method for producing oxalic acid.[2] The reaction involves the cleavage of the glycosidic bond in sucrose, followed by the oxidation of the resulting glucose and fructose monosaccharides to oxalic acid.[3]

Synthesis from Ethylene Glycol Oxidation

An alternative route to oxalic acid is the oxidation of ethylene glycol. This method can be achieved using a mixture of nitric acid and sulfuric acid, which provides a controlled oxidation to yield oxalic acid in high purity.[4][5]

Comparative Data of Synthesis Methods

The selection of a synthesis method can be guided by factors such as yield, reaction conditions, and the nature of the starting materials. The following table summarizes quantitative data extracted from various sources for the two primary synthesis routes.

| Parameter | Synthesis from Sucrose | Synthesis from Ethylene Glycol |

| Starting Materials | Sucrose (C₁₂H₂₂O₁₁), Nitric Acid (HNO₃) | Ethylene Glycol (C₂H₆O₂), Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) |

| Reported Yield | ~32-35% (based on sucrose mass) | Up to 94% |

| Key Reaction Conditions | Heating on a water bath, cooling for crystallization | Controlled temperature (e.g., 80°C), simultaneous addition of reactants |

| Noted Byproducts/Impurities | Nitrogen oxides (NOₓ), residual nitric acid, four-carbon side products | Nitrogen oxides (NOₓ) |

| Reference Examples | 50g sucrose yields ~16g this compound; 10g sucrose yields ~3.5g oxalic acid | 18.6g ethylene glycol yields up to 94% oxalic acid after 5 hours |

Experimental Protocols

The following sections provide detailed, step-by-step procedures for the synthesis and purification of this compound.

Synthesis of this compound from Sucrose

This protocol is adapted from established laboratory procedures for the nitric acid oxidation of sucrose.

Materials:

-

Sucrose (50 g)

-

Concentrated Nitric Acid (250 mL)

-

Deionized Water (ice-cold)

-

1 L Beaker with a stir bar

-

Stir plate with heating capabilities

-

Ice bath

-

Vacuum filtration apparatus (Büchner funnel, filter paper, flask)

Procedure:

-

Place 50 g of sucrose into a 1 L beaker equipped with a magnetic stir bar.

-

In a well-ventilated fume hood, carefully add 250 mL of concentrated nitric acid to the sucrose.

-

Begin stirring the mixture. The sucrose will gradually dissolve in the nitric acid.

-

Gently heat the mixture on a hot plate. As the temperature increases, the solution will turn yellow and then orange due to the formation of nitrogen dioxide gas.

-

Continue heating until a vigorous reaction begins, characterized by the evolution of brown fumes. At this point, immediately turn off the heat and, if necessary, cool the beaker in an ice bath to control the reaction.

-

Once the vigorous reaction subsides, allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to promote the crystallization of this compound.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold deionized water to remove residual nitric acid and other impurities.[3]

-

Dry the purified this compound crystals in a desiccator or by air drying. A yield of approximately 16 g can be expected.[3]

Synthesis of this compound from Ethylene Glycol

This protocol is based on a patented high-yield process.

Materials:

-

Ethylene Glycol (18.6 g)

-

Deionized Water

-

Nitric Acid (e.g., 38% w/w)

-

Sulfuric Acid (e.g., 35% w/w)

-

Glass reaction vessel with a stirrer and reflux condenser

-

Heating mantle

-

Addition funnels (2)

-

Refrigeration unit or ice bath

Procedure:

-

Prepare a solution of 18.6 g of ethylene glycol in 24.5 g of deionized water.

-

In the glass reaction vessel, prepare a mixture of nitric and sulfuric acid in appropriate proportions to achieve the desired concentrations (e.g., a mixture of 35% w/w H₂SO₄ and 38% w/w HNO₃).[4] The molar ratio of nitric acid to ethylene glycol should be at least 3:1.[5][6]

-

Heat the acid mixture to 80°C while stirring.[6]

-

Simultaneously and slowly, add the diluted ethylene glycol solution and the acid mixture to the reaction vessel over a period of approximately one hour.[4][5][6]

-

Maintain the reaction temperature at 80°C and continue stirring. The reaction will produce nitrogen oxides.

-

After the addition is complete, continue the reaction for several hours (e.g., 2-5 hours) to maximize the yield. A yield of up to 94% can be achieved after 5 hours.[6]

-

Cool the reaction mixture to 0°C to crystallize the this compound.[5]

-

Filter the crystals and wash them with a minimal amount of ice-cold water.[5]

-

The product can be further purified by recrystallization.

Purification by Recrystallization

Recrystallization is a highly effective method for purifying crude this compound.

Materials:

-

Crude this compound (e.g., 30 g)

-

Deionized Water (approximately 40 mL)

-

Glass beaker

-

Hot plate with magnetic stirrer

-

Funnel and filter paper

Procedure:

-

In a glass beaker, add 40 mL of deionized water and bring it to a gentle boil on a hot plate with stirring.

-

Gradually add the crude oxalic acid to the hot water until no more solid dissolves, indicating a saturated solution. For example, approximately 21.13 g of oxalic acid will dissolve in 40 mL of hot water.[7]

-

Once the solution is saturated, remove it from the heat and allow it to cool slowly to room temperature.

-

As the solution cools, pure this compound will crystallize out.

-

Collect the crystals by filtration.

-

Dry the crystals in a hot air oven at a temperature below the melting point of the dihydrate (101.5 °C), for instance at 100 °C, until a constant weight is achieved.[7] From an initial 21.13 g of dissolved oxalic acid, a yield of approximately 17.475 g of purified product can be obtained.[7]

Characterization and Purity Analysis

The purity of the synthesized this compound is critical for its application in research. The following methods are commonly employed for its characterization.

Titrimetric Analysis

Redox and neutralization titrations are standard methods for determining the purity of oxalic acid.

-

Redox Titration with Potassium Permanganate: A known weight of the oxalic acid sample is dissolved in deionized water and acidified with dilute sulfuric acid. This solution is then titrated with a standardized solution of potassium permanganate (KMnO₄). The endpoint is indicated by the persistence of a faint pink color from the excess permanganate.[8]

-

Neutralization Titration with Sodium Hydroxide: A weighed sample of oxalic acid is dissolved in deionized water and titrated with a standardized solution of sodium hydroxide (NaOH) using a suitable indicator such as phenolphthalein.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for the quantitative determination of oxalic acid and the detection of any organic impurities. A common method involves using a C18 column with a mobile phase of potassium dihydrogen phosphate buffer at an acidic pH (e.g., 2.8) and UV detection at 214 nm.[9] This method has been shown to be linear, accurate, and precise for the quantification of oxalic acid.[9][10]

Visualizing the Workflow and Chemistry

To further elucidate the processes described, the following diagrams have been generated using Graphviz (DOT language).

References

- 1. nbinno.com [nbinno.com]

- 2. ijcrt.org [ijcrt.org]

- 3. m.youtube.com [m.youtube.com]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

- 6. US3691232A - Process for producing oxalic acid - Google Patents [patents.google.com]

- 7. vadic.vigyanashram.blog [vadic.vigyanashram.blog]

- 8. hiranuma.com [hiranuma.com]

- 9. ijiset.com [ijiset.com]

- 10. researchgate.net [researchgate.net]

Oxalic Acid Dihydrate: A Comprehensive Technical Guide for Researchers

For immediate reference, the CAS number for Oxalic Acid Dihydrate is 6153-56-6. [1][2][3][4][5][6] This guide provides an in-depth overview of the safety information, properties, and handling protocols for this compound, tailored for research, scientific, and drug development professionals.

Safety Data Sheet Summary

The following tables summarize the critical safety and property data for this compound, compiled from various safety data sheets.

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₂H₂O₄ * 2H₂O[3] |

| Molar Mass | 126.07 g/mol [3][4][5] |

| Appearance | White crystalline powder[5][7] |

| Odor | Odorless[7] |

| Melting Point | 98 - 102 °C / 208.4 - 215.6 °F[7] |

| pH | 1.3 (0.1M aqueous solution)[7] |

| Vapor Pressure | 21.5 mbar @ 50 °C[7] |

| Solubility in Water | 140 g/L[5] |

| Density | 1.60 g/cm³[5] |

Hazard Identification and Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1][2][8] |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin[1][3] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[1][2][3][8] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs (Kidney, Liver) through prolonged or repeated exposure[2][7] |

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[7] Remove contact lenses, if present and easy to do. Continue rinsing.[1][8][9] Immediately call a poison center or doctor.[1][8][9] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes.[2] Take off contaminated clothing and wash it before reuse.[3][9] If skin irritation persists, call a physician.[2] |

| Ingestion | Rinse mouth with water.[1][8] Drink plenty of water.[2] Do not induce vomiting. Call a physician or poison control center immediately.[8] |

| Inhalation | Move to fresh air.[2][8] If not breathing, give artificial respiration.[2] Get medical attention if symptoms occur.[2] |

Experimental Protocols: Safe Handling and Emergency Procedures

Detailed methodologies for the safe handling and emergency response involving this compound are critical for laboratory safety.

Personal Protective Equipment (PPE) Protocol

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[2] Ensure that eyewash stations and safety showers are close to the workstation location.[2]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[1][2]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][7]

Spill Response Protocol

-

Ventilation and Evacuation: Ensure adequate ventilation.[2] In case of a large spill, evacuate the area.

-

Containment: Sweep up and shovel the spilled material into suitable containers for disposal.[2] Avoid generating dust.[2]

-

Cleaning: After material pickup, clean the spill area with water.

-

Disposal: Dispose of the waste material in accordance with local, regional, and national regulations.[8][9]

Firefighting Protocol

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][8]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2).[2]

Visualizing Safety Procedures

The following diagrams illustrate key safety-related workflows and logical relationships for handling this compound.

Caption: Hazard and First Aid Response Workflow for this compound.

Caption: Step-by-step protocol for handling spills of this compound.

References

- 1. carlroth.com:443 [carlroth.com:443]

- 2. fishersci.com [fishersci.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. This compound - this compound, Ethanedioic acid dihydrate [sigmaaldrich.com]

- 5. gfschemicals.com [gfschemicals.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. westliberty.edu [westliberty.edu]

- 8. boremco.com [boremco.com]

- 9. valudor.com [valudor.com]

Unveiling the Precise Architecture of Oxalic Acid Dihydrate: A Technical Guide

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the molecular geometry of α-oxalic acid dihydrate ((COOH)₂·2H₂O). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its crystal structure, bonding parameters, and the intricate hydrogen-bonding network that defines its solid-state conformation. The information presented is crucial for understanding the physicochemical properties of this compound, which serves as a model system in crystal engineering and pharmaceutical sciences.

Crystalline Framework and Molecular Conformation

The crystal structure of α-oxalic acid dihydrate has been extensively studied by single-crystal X-ray and neutron diffraction, revealing a monoclinic system with the space group P2₁/n.[1][2][3] The oxalic acid molecule itself is planar and centrosymmetric.[1] The dihydrate nature of the crystal introduces water molecules that are integral to the stability of the lattice through a robust network of hydrogen bonds.

Unit Cell Parameters

The precise dimensions of the unit cell have been determined with high accuracy at various temperatures. These parameters are fundamental for crystallographic studies and computational modeling.

| Parameter | Value (Å/°) at 298 K[1] | Value (Å/°) at 100 K[1] | Value (Å/°) at 15 K[1] |

| a | 6.150 | 6.133 | 6.137 |

| b | 3.605 | 3.500 | 3.475 |

| c | 12.102 | 11.983 | 11.970 |

| β | 106.63 | 106.060 | 105.978 |

| Volume (ų) | 257.8 | 247.2 | 245.4 |

Intramolecular Geometry

The internal geometry of the oxalic acid molecule, including bond lengths and angles, provides insight into its electronic structure and reactivity. Neutron diffraction studies offer particularly precise locations for hydrogen atoms.

| Bond | Bond Length (Å) at 298 K (Neutron Diffraction)[1] |

| C-C | 1.546 |

| C=O | 1.207 |

| C-O | 1.291 |

| O-H | 1.030 |

| Angle | Angle (°) at 298 K (Neutron Diffraction)[1] |

| O-C-C | 115.3 |

| O=C-C | 120.9 |

| O-C=O | 123.8 |

| C-O-H | 107.5 |

The Hydrogen Bonding Network: A Key to Supramolecular Assembly

The supramolecular structure of α-oxalic acid dihydrate is dominated by a three-dimensional network of hydrogen bonds. Each oxalic acid molecule is hydrogen-bonded to four neighboring water molecules, and each water molecule, in turn, forms hydrogen bonds with one oxalic acid molecule and two other water molecules.

Hydrogen Bond Parameters

The geometry of these non-covalent interactions is critical for the stability and properties of the crystal.

| Donor-H···Acceptor | D-H (Å)[1] | H···A (Å)[1] | D···A (Å)[1] | ∠D-H···A (°)[1] |

| O-H···O (acid-water) | 1.030 | 1.493 | 2.523 | 175.5 |

| O-H···O (water-acid) | 0.963 | 1.884 | 2.847 | 177.9 |

| O-H···O (water-water) | 0.959 | 1.936 | 2.895 | 177.8 |

Experimental Protocols

The determination of the molecular and crystal structure of oxalic acid dihydrate relies on high-resolution diffraction techniques.

Single-Crystal Neutron Diffraction

A single crystal of α-oxalic acid dihydrate of suitable size and quality is mounted on a goniometer. The crystal is cooled to the desired temperature (e.g., 298 K, 100 K, or 15 K) using a cryostat. A monochromatic neutron beam is directed at the crystal. As the crystal is rotated, the diffraction pattern is recorded on a detector. The intensities and positions of the Bragg reflections are collected and used to solve and refine the crystal structure. Deuterated samples are often used in neutron diffraction to reduce the incoherent scattering from hydrogen atoms and improve the precision of the hydrogen atom positions.[1]

Single-Crystal X-ray Diffraction

A high-quality single crystal is selected and mounted on a diffractometer. The crystal is maintained at a constant temperature, typically 100 K, to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is used to irradiate the crystal. The diffraction data are collected as a series of frames as the crystal is rotated. The collected data are then processed, including integration of reflection intensities, and corrected for various experimental factors. The structure is solved using direct methods or Patterson methods and subsequently refined using least-squares techniques.[4]

Visualizations of the Molecular Environment

The following diagrams illustrate key aspects of the molecular geometry and intermolecular interactions in α-oxalic acid dihydrate.

References

Thermogravimetric Analysis of Oxalic Acid Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermogravimetric analysis (TGA) of oxalic acid dihydrate (C₂H₂O₄·2H₂O), a common compound utilized in various scientific and industrial applications, including as a precipitating agent in drug development and a standard for TGA calibration. This document provides a comprehensive overview of its thermal decomposition behavior, detailed experimental protocols, and quantitative data analysis.

Principles of Thermal Decomposition

Thermogravimetric analysis of this compound reveals a distinct two-step decomposition process when subjected to a controlled heating program. The initial stage involves the loss of its two molecules of water of crystallization (dehydration), followed by the decomposition of the resulting anhydrous oxalic acid into gaseous products.

Step 1: Dehydration

The first weight loss, occurring at a lower temperature range, corresponds to the endothermic removal of the two water molecules of hydration. This process transforms this compound into its anhydrous form.

Step 2: Decomposition

The second stage of weight loss, at a higher temperature, is the decomposition of the now anhydrous oxalic acid. This process primarily yields carbon dioxide (CO₂), carbon monoxide (CO), and water (H₂O) as gaseous products.[1] The reaction mechanism for the decomposition of anhydrous oxalic acid can be complex and may proceed through different pathways. Theoretical studies suggest the unimolecular formation of carbon dioxide and dihydroxycarbene, as well as a concerted transition state leading to CO₂, CO, and H₂O.[2]

Quantitative Data Summary

The quantitative data obtained from the TGA of this compound is summarized in the table below. The theoretical weight loss for each step is calculated based on the stoichiometry of the decomposition reactions. Experimental values may vary slightly depending on the specific experimental conditions such as heating rate and sample preparation.

| Decomposition Step | Temperature Range (°C) | Theoretical Weight Loss (%) | Experimental Weight Loss (%) | Products Evolved |

| 1. Dehydration | 50 - 120 | 28.58% | 25.21% - 28.5%[3] | H₂O |

| 2. Decomposition | 120 - 200 | 71.42% | ~71% | CO₂, CO, H₂O |

Note: The temperature ranges and experimental weight loss can be influenced by factors such as heating rate, sample mass, and the type of crucible used.

Experimental Protocols

A typical experimental setup for the thermogravimetric analysis of this compound is detailed below. These parameters can be adapted based on the specific instrumentation and analytical objectives.

Instrumentation:

-

Thermogravimetric Analyzer: A standard TGA instrument, such as a TA Instruments Q500, is suitable for this analysis.[3]

-

Crucible: Platinum (Pt) or alumina (Al₂O₃) crucibles are commonly used.

Experimental Conditions:

-

Sample Mass: A sample mass of 5-10 mg is typically used.

-

Heating Rate: A linear heating rate of 10 °C/min is a common starting point.[3] Slower or faster rates can be employed to study the kinetics of decomposition.

-

Atmosphere: The analysis is typically performed under a dynamic inert atmosphere, such as nitrogen (N₂), to prevent oxidative side reactions.[3] An oxidizing atmosphere like air can also be used to study combustion characteristics.

-

Purge Gas Flow Rate: A typical purge gas flow rate is between 20 and 100 mL/min. For instance, a balance flow of 40 ml/min and a purge flow of 60 ml/min can be used.[3]

-

Temperature Range: The temperature range should encompass both decomposition steps, typically from ambient temperature to around 250 °C.

Visualizing the Process

Decomposition Pathway of this compound

The following diagram illustrates the sequential decomposition of this compound as observed in thermogravimetric analysis.

Experimental Workflow for TGA

This diagram outlines the typical workflow for performing a thermogravimetric analysis experiment.

References

Understanding the hydrate form of oxalic acid

An In-depth Technical Guide to the Hydrate Form of Oxalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalic acid, systematically named ethanedioic acid, is the simplest dicarboxylic acid with the chemical formula H₂C₂O₄ or (COOH)₂. It is a white crystalline solid that readily forms a colorless solution in water and is a much stronger acid than acetic acid. In its solid state, oxalic acid typically exists as a dihydrate, with the formula H₂C₂O₄·2H₂O, meaning each molecule of oxalic acid is associated with two water molecules of crystallization. This hydrate form is the most common and stable form of oxalic acid under ambient conditions. Understanding the properties and behavior of oxalic acid dihydrate is crucial for its wide-ranging applications in research, chemical synthesis, and the pharmaceutical industry.

Chemical Structure and Properties

This compound crystals are monoclinic with the space group P2₁/n. The crystal structure consists of oxalic acid molecules and water molecules linked by hydrogen bonds. This extensive hydrogen bonding network is a key feature of its structure and influences its physical and chemical properties.

Comparative Data of Oxalic Acid Forms

The following table summarizes the key quantitative data for anhydrous oxalic acid and its dihydrate form for easy comparison.

| Property | Oxalic Acid (Anhydrous) | This compound |

| Chemical Formula | C₂H₂O₄ | C₂H₂O₄·2H₂O |

| Molar Mass | 90.034 g/mol | 126.065 g/mol |

| Appearance | White crystals or powder | Colorless, odorless crystalline powder |

| Density | 1.90 g/cm³ (at 17 °C) | 1.653 g/cm³ |

| Melting Point | 189–191 °C (decomposes) | 101.5 °C |

| Solubility in Water | 90-100 g/L | 140 g/L |

| CAS Number | 144-62-7 | 6153-56-6 |

Stability and Dehydration

This compound is stable under normal storage conditions but can be dehydrated by heating. The dehydration process typically begins at around 70 °C and is accompanied by a change in the crystal system from monoclinic to orthorhombic. The substance can be dehydrated by careful drying at 100°C, though some loss may occur due to sublimation. The dehydration process involves the breaking of hydrogen bonds between the oxalic acid and water molecules.

Experimental Protocols

Purity Determination by Redox Titration with Potassium Permanganate

This method is a standard procedure for determining the purity of oxalic acid.

Principle: Oxalic acid is oxidized by potassium permanganate in an acidic solution. The endpoint of the titration is indicated by the persistence of the pink color of the permanganate ion.

Reaction: 5(COOH)₂ + 2KMnO₄ + 3H₂SO₄ → K₂SO₄ + 2MnSO₄ + 10CO₂ + 8H₂O

Procedure:

-

Accurately weigh about 0.2 g of the this compound sample.

-

Dissolve the sample in approximately 200 mL of deionized water in a 300 mL beaker.

-

Add 20 mL of dilute sulfuric acid to the solution.

-

Heat the solution to about 60-70°C.

-

Titrate the hot solution with a standardized 0.02 mol/L potassium permanganate solution until a faint pink color persists for at least 30 seconds.

-

Record the volume of potassium permanganate solution used.

-

Calculate the purity of the this compound based on the stoichiometry of the reaction.

Dehydration Study by Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can be used to determine the temperature at which dehydration occurs and to quantify the loss of water.

Procedure:

-

Place a small, accurately weighed sample of this compound into the TGA sample pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the mass loss as a function of temperature.

-

The first major weight loss corresponds to the loss of the two water molecules of hydration. The temperature range of this weight loss indicates the dehydration temperature.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes related to this compound.

Caption: Dehydration of this compound.

Caption: Workflow for Purity Determination by Titration.

Applications in Drug Development and Research

Oxalic acid and its dihydrate form have several important applications in the pharmaceutical industry and scientific research:

-

Synthesis of Active Pharmaceutical Ingredients (APIs): this compound is used in the manufacturing of various drugs. Its ability to form stable complexes with metals (chelation) is particularly useful in processes involving precipitation and purification. It is used in the production of antibiotics like tetracycline and its derivatives.

-

Analytical Reagent: Due to its well-defined stoichiometry and stability, this compound is used as a primary standard in analytical chemistry for standardizing solutions of oxidizing agents like potassium permanganate.

-

Metal Chelation: The oxalate ion is an excellent chelating agent for metal cations. This property is utilized for removing rust and other metal oxides, which can be relevant in cleaning and maintaining laboratory and manufacturing equipment.

-

Lanthanide Chemistry: Oxalic acid is an important reagent for the separation and purification of lanthanide elements. Hydrated lanthanide oxalates are readily formed in acidic solutions, allowing for their separation from other elements.

Oxalic acid dihydrate as a primary standard in analytical chemistry.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Oxalic acid dihydrate (C₂H₂O₄·2H₂O) is a stable, non-hygroscopic, and high-purity crystalline solid, making it an excellent choice as a primary standard in analytical chemistry.[1][2][3] Its reliability in preparing solutions of accurately known concentrations allows for the precise standardization of other solutions, particularly bases like sodium hydroxide, and oxidizing agents such as potassium permanganate. This guide provides a comprehensive overview of the properties, preparation, and application of this compound as a primary standard.

Core Properties and Specifications

The utility of this compound as a primary standard is underpinned by its distinct chemical and physical properties. It is a white, odorless, crystalline solid that is readily available in a highly purified form.[4][5] Unlike its anhydrous counterpart, the dihydrate form is not susceptible to absorbing atmospheric moisture, which ensures its mass remains stable during weighing and handling.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, crucial for its application as a primary standard.

| Property | Value | Reference |

| Molecular Formula | C₂H₂O₄·2H₂O | [6] |

| Molar Mass | 126.07 g/mol | [6][7] |

| Appearance | Colorless, crystalline solid | [5] |

| Melting Point | 101-102 °C | [5] |

| Density | 1.653 g/cm³ | [6] |

| pKa1 | 1.23 - 1.27 | [8][9] |

| pKa2 | 4.19 - 4.28 | [8][9] |

Table 1: Physicochemical Properties of this compound

| Temperature (°C) | Solubility ( g/100 mL) |

| 5 | 4.69 |

| 10 | 5.72 |

| 15 | 7.55 |

| 20 | 9.55 |

| 25 | 11.8 |

| 30 | 13.9 |

| 40 | 21.7 |

| 50 | 31.5 |

| 60 | 42.6 |

Table 2: Solubility of Oxalic Acid in Water at Various Temperatures [6]

| Grade | Purity Specification | Reference |

| ACS Reagent Grade | ≥99.5% (manganometric) | [10] |

| High Purity | ≥99.5% to ≤102.5% | [11] |

| BioUltra | ≥99.0% (RT) | [10] |

| ACS/USP-compliant | 99.0% to 100.5% | [12] |

Table 3: Purity Specifications for Different Grades of this compound

Experimental Protocols

Accurate preparation and standardization are paramount when using this compound as a primary standard. The following sections provide detailed methodologies for key experimental procedures.

Preparation of a Standard 0.1 M this compound Solution

This protocol outlines the steps to prepare a 0.1 M standard solution of this compound.

Materials:

-

This compound (analytical reagent grade)

-

Distilled or deionized water

-

Analytical balance (readable to ±0.0001 g)

-

100 mL beaker

-

250 mL volumetric flask

-

Glass funnel

-

Wash bottle

-

Glass stirring rod

Procedure:

-

Calculate the required mass: To prepare 250 mL of a 0.1 M solution, the required mass of this compound is calculated as follows: Mass (g) = Molarity (mol/L) × Volume (L) × Molar Mass ( g/mol ) Mass (g) = 0.1 mol/L × 0.250 L × 126.07 g/mol = 3.1518 g.[13]

-

Weigh the this compound: Accurately weigh approximately 3.15 g of this compound into a clean, dry 100 mL beaker using an analytical balance.[13] Record the exact mass.

-

Dissolve the solid: Add approximately 50-100 mL of distilled water to the beaker and stir with a clean glass rod until the solid is completely dissolved.[13]

-

Transfer to volumetric flask: Carefully transfer the solution into a 250 mL volumetric flask using a glass funnel.[13]

-

Rinse and transfer: Rinse the beaker, stirring rod, and funnel several times with small portions of distilled water, transferring all rinsings into the volumetric flask to ensure no loss of solute.[13]

-

Dilute to the mark: Add distilled water to the volumetric flask until the bottom of the meniscus is level with the calibration mark.[13]

-

Homogenize the solution: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed and homogeneous.[13]

Standardization of Sodium Hydroxide Solution with Standard Oxalic Acid

This protocol describes the titration procedure to determine the exact concentration of a sodium hydroxide solution.

Materials:

-

Standard 0.1 M this compound solution

-

Sodium hydroxide solution of unknown concentration (approximately 0.1 M)

-

Phenolphthalein indicator solution

-

50 mL burette

-

25 mL pipette

-

250 mL conical flasks (x3)

-

Burette stand and clamp

-

White tile or paper

Procedure:

-

Prepare the burette: Rinse the burette with a small amount of the sodium hydroxide solution and then fill it, ensuring no air bubbles are trapped in the tip. Record the initial burette reading.

-

Pipette the oxalic acid: Pipette 25.00 mL of the standard 0.1 M oxalic acid solution into a 250 mL conical flask.[14]

-

Add indicator: Add 2-3 drops of phenolphthalein indicator to the oxalic acid solution in the conical flask.[14] The solution should be colorless.

-

Titrate: Place the conical flask on a white tile under the burette. Slowly add the sodium hydroxide solution from the burette to the conical flask while constantly swirling the flask to ensure thorough mixing.[14]

-

Endpoint determination: The endpoint is reached when the first permanent pale pink color persists for at least 30 seconds.[14] Record the final burette reading.

-

Repeat: Repeat the titration at least two more times to obtain concordant results (titers agreeing within 0.1 mL).

-

Calculate the molarity of NaOH: The molarity of the sodium hydroxide solution can be calculated using the following equation, based on the stoichiometry of the reaction (H₂C₂O₄ + 2NaOH → Na₂C₂O₄ + 2H₂O):[3]

M_NaOH = (M_oxalic × V_oxalic × 2) / V_NaOH

Where:

-

M_NaOH = Molarity of NaOH solution

-

M_oxalic = Molarity of the standard oxalic acid solution

-

V_oxalic = Volume of the oxalic acid solution used (25.00 mL)

-

V_NaOH = Average volume of the NaOH solution used from the burette

-

Visualizing Workflows and Relationships

Diagrams are essential for visualizing complex processes and relationships in analytical chemistry. The following diagrams, created using the DOT language, illustrate key aspects of using this compound as a primary standard.

References

- 1. Untitled Document [chemistryland.com]

- 2. Is this compound considered a primary acid standard in analytical chemistry? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. quora.com [quora.com]

- 4. valudor.com [valudor.com]

- 5. westliberty.edu [westliberty.edu]

- 6. Oxalic acid - Wikipedia [en.wikipedia.org]

- 7. This compound | C2H6O6 | CID 61373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Oxalic_acid [chemeurope.com]

- 9. chegg.com [chegg.com]

- 10. This compound - this compound, Ethanedioic acid dihydrate [sigmaaldrich.com]

- 11. gfschemicals.com [gfschemicals.com]

- 12. alliancechemical.com [alliancechemical.com]

- 13. Preparation of Standard Solution of Oxalic Acid: Step-by-Step Guide [vedantu.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Calibration of Potassium Permanganate using Oxalic Acid Dihydrate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The standardization of a potassium permanganate (KMnO₄) solution is a fundamental procedure in analytical chemistry, particularly in redox titrations. Potassium permanganate is a strong oxidizing agent, but it is not a primary standard because it is difficult to obtain in a perfectly pure state and can decompose in the presence of light or organic matter. Therefore, its exact concentration must be determined by titrating it against a primary standard. Oxalic acid dihydrate (H₂C₂O₄·2H₂O) is an excellent primary standard for this purpose due to its high purity, stability, and known stoichiometry in its reaction with permanganate.

This titration is a redox reaction where oxalic acid is oxidized to carbon dioxide, and the permanganate ion (MnO₄⁻) is reduced to the manganese(II) ion (Mn²⁺). The reaction must be carried out in an acidic medium, typically using dilute sulfuric acid, to ensure the complete reduction of permanganate to Mn²⁺.[1][2][3] A key feature of this titration is that potassium permanganate acts as its own indicator (a self-indicator).[1][2][3][4] The permanganate solution is intensely purple, while the manganese(II) ion is nearly colorless.[1][5] The endpoint is reached when all the oxalic acid has been consumed, and the next drop of KMnO₄ imparts a persistent pale pink color to the solution.[2][4][6][7]

The overall balanced chemical equation for the reaction is: 2KMnO₄ + 5H₂C₂O₄ + 3H₂SO₄ → K₂SO₄ + 2MnSO₄ + 10CO₂ + 8H₂O[2][6][8]

Data Presentation

Quantitative data relevant to the calibration process is summarized in the tables below.

Table 1: Properties of Primary Reactants

| Compound | Formula | Molar Mass ( g/mol ) | Role |

| Potassium Permanganate | KMnO₄ | 158.034 | Analyte (Oxidizing Agent) |

| This compound | H₂C₂O₄·2H₂O | 126.07[9][10][11] | Primary Standard (Reducing Agent) |

Table 2: Example Preparation of 0.1 M Standard Oxalic Acid Solution

| Parameter | Value | Notes |

| Desired Concentration | 0.1 M (or 0.1 N) | |

| Volume of Solution | 250 mL | Using a volumetric flask for accuracy. |

| Molecular Mass of H₂C₂O₄·2H₂O | 126.07 g/mol | |

| Calculated Mass Required | 3.15 g | Calculation: (0.1 mol/L) * (0.250 L) * (126.07 g/mol )[9][10][12] |

Table 3: Example Titration Data Recording

| Trial | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of KMnO₄ used (mL) |

| 1 | 0.00 | ||

| 2 | |||

| 3 | |||

| Average |

Experimental Protocols

Protocol 1: Preparation of Standard 0.1 M this compound Solution

This protocol describes the preparation of a primary standard solution of oxalic acid.

Materials:

-

This compound (H₂C₂O₄·2H₂O), analytical grade

-

Distilled or deionized water

-

250 mL volumetric flask

-

Analytical balance

-

Weighing paper or watch glass[9]

-

Funnel

-

Wash bottle

Procedure:

-

Accurately weigh approximately 3.15 g of this compound onto a clean, dry watch glass or weighing paper and record the exact mass.[9][10][12]

-

Carefully transfer the weighed solid into a 250 mL volumetric flask using a funnel.[9][10]

-

Rinse the watch glass and funnel with small portions of distilled water, ensuring all crystals are transferred into the flask.[9][10]

-

Add approximately 50-100 mL of distilled water to the flask and swirl gently to dissolve the oxalic acid completely.[9][12]

-

Once dissolved, carefully add distilled water to the flask until the bottom of the meniscus reaches the calibration mark on the neck of the flask. Use a dropper or pipette for the final few drops to avoid overshooting the mark.[9][10]

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Label the flask with the exact molarity of the oxalic acid solution, calculated from the precise mass weighed.

Protocol 2: Preparation of ~0.02 M Potassium Permanganate Solution

This protocol details the preparation of the potassium permanganate solution to be standardized.

Materials:

-

Potassium permanganate (KMnO₄)

-

Distilled or deionized water

-

1000 mL beaker or Florence flask

-

Hot plate

-

Sintered glass funnel or glass wool

-

Dark amber glass storage bottle

Procedure:

-

Weigh approximately 3.2 g of KMnO₄ for every 1000 mL of solution required.[13] Note: This will yield a solution of approximately 0.02 M. An exact mass is not necessary as the solution will be standardized.

-

Transfer the KMnO₄ to a large beaker and add the required volume of distilled water.

-

Gently heat the solution on a hot plate to about 60-70°C and stir to dissolve the crystals. Do not boil.[8][14]

-

Allow the solution to cool and let it stand for at least 24 hours to allow for the oxidation of any impurities.[13]

-

Filter the solution through a sintered glass funnel or glass wool to remove any manganese dioxide (MnO₂) precipitate.

-

Store the standardized solution in a clean, dark amber bottle to protect it from light, which can cause decomposition.

Protocol 3: Titration for Standardization

This protocol outlines the titration of the prepared oxalic acid standard with the potassium permanganate solution.

Apparatus:

-

50 mL burette

-

Burette clamp and stand

-

250 mL conical flask (Erlenmeyer flask)

-

10 mL or 20 mL volumetric pipette

-

Hot plate or Bunsen burner

-

Thermometer

Procedure:

-

Rinse the burette with a small amount of the potassium permanganate solution and then fill it, ensuring the tip is free of air bubbles. Record the initial burette reading.[2][6]

-

Using a volumetric pipette, transfer a precise volume (e.g., 10.00 mL) of the standard 0.1 M oxalic acid solution into a clean 250 mL conical flask.[2][6]

-

Add approximately 10 mL of dilute (e.g., 1 M or 2 M) sulfuric acid to the conical flask. This provides the necessary acidic medium for the reaction.[2][8][15]

-

Gently heat the contents of the conical flask to 60-70°C.[1][2][3] The reaction is slow at room temperature, so heating is necessary to increase the reaction rate.[8][14] Do not heat above 70°C as oxalic acid may start to decompose.[3]

-

Place the hot conical flask under the burette and begin adding the KMnO₄ solution dropwise while constantly swirling the flask.[3][6]

-

Initially, the purple color of the permanganate will disappear slowly. As the titration proceeds, the color will disappear more rapidly.

-

The endpoint is reached when the addition of a single drop of KMnO₄ solution produces a faint but permanent pink color that persists for about 30 seconds.[2][4][6]

-

Record the final burette reading. The difference between the final and initial readings gives the volume of KMnO₄ used.

-

Repeat the titration at least two more times, or until three concordant results (volumes that agree within ±0.1 mL) are obtained.[6]

Visualizations

Caption: Workflow for KMnO₄ standardization.

Caption: Redox reaction between permanganate and oxalic acid.

References

- 1. Titration of Oxalic Acid with KMnO4: Step-by-Step Guide [vedantu.com]

- 2. testbook.com [testbook.com]

- 3. praxilabs.com [praxilabs.com]

- 4. Chrominfo: Endpoint in KMnO4 titration [chrominfo.blogspot.com]

- 5. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 6. byjus.com [byjus.com]

- 7. Permanganate Titrations [staff.buffalostate.edu]

- 8. pharmaguddu.com [pharmaguddu.com]

- 9. byjus.com [byjus.com]

- 10. testbook.com [testbook.com]

- 11. tabraizullah.wordpress.com [tabraizullah.wordpress.com]

- 12. Class 11 Chemistry Preparation Of Standard Solution Of Oxalic Acid Experiment [vedantu.com]

- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 14. uobabylon.edu.iq [uobabylon.edu.iq]

- 15. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

Application Notes and Protocols for Lanthanide Precipitation with Oxalic Acid Dihydrate

Introduction

The precipitation of lanthanides as their oxalate salts is a widely utilized method in analytical and inorganic chemistry for the separation and purification of these elements.[1][2][3][4] Oxalic acid is an effective precipitating agent due to the low solubility of lanthanide oxalates in aqueous solutions.[1][2][3][4] This protocol provides a detailed methodology for the precipitation of lanthanides using oxalic acid dihydrate, targeting researchers, scientists, and drug development professionals. The procedure outlines both direct precipitation and homogeneous precipitation techniques, offering flexibility depending on the desired crystal morphology and purity.

Key Principles

The reaction between a soluble lanthanide salt, typically a nitrate or chloride, and oxalic acid results in the formation of an insoluble lanthanide oxalate hydrate precipitate. The general reaction can be represented as:

2 Ln³⁺(aq) + 3 H₂C₂O₄(aq) + n H₂O(l) → Ln₂(C₂O₄)₃·nH₂O(s) + 6 H⁺(aq)[5]

The degree of hydration (n) can vary depending on the specific lanthanide and the precipitation conditions. For lighter lanthanides like Ce, Pr, and Gd, the decahydrate (n=10) is common.[1]

Experimental Protocols

Two primary methods for lanthanide oxalate precipitation are described below: direct precipitation for rapid separation and homogeneous precipitation for the formation of well-defined crystals.

Protocol 1: Direct Precipitation of Lanthanide Oxalates

This method is suitable for quantitative separation and recovery of lanthanides from a solution.

Materials:

-

Lanthanide(III) nitrate hydrate (Ln(NO₃)₃·xH₂O) or Lanthanide(III) chloride hydrate (LnCl₃·xH₂O)

-

This compound (H₂C₂O₄·2H₂O)[6]

-

Distilled or deionized water

-

Dilute nitric acid (HNO₃) or hydrochloric acid (HCl) (optional, for pH adjustment)

-

Hot distilled water (for washing)

-

Ethanol or acetone (for washing)

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating plate

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven or desiccator

Procedure:

-

Preparation of Lanthanide Solution:

-

Accurately weigh a desired amount of the lanthanide salt.

-

Dissolve the salt in a minimal amount of distilled water in a beaker. A gentle warming may be applied to aid dissolution. If necessary, add a few drops of dilute acid (HNO₃ for nitrates, HCl for chlorides) to prevent the formation of hydroxides.

-

-

Preparation of Oxalic Acid Solution:

-

Calculate the stoichiometric amount of this compound required to precipitate the lanthanide. A slight excess (e.g., 10-20%) is often used to ensure complete precipitation.[8] The molar mass of this compound is 126.07 g/mol .[6][9]

-

Prepare an aqueous solution of this compound. For example, to prepare a 0.1 M solution, dissolve 12.6 g of H₂C₂O₄·2H₂O in distilled water and make up the volume to 1 L.[9]

-

-

Precipitation:

-

Heat both the lanthanide solution and the oxalic acid solution to a desired temperature, typically between room temperature and 80°C.[10]

-

While stirring the lanthanide solution vigorously, slowly add the oxalic acid solution.

-

A fine, crystalline precipitate of lanthanide oxalate will form.

-

Continue stirring the mixture for a specified period (e.g., 30 minutes to 2 hours) to allow for complete precipitation and crystal growth.[8]

-

-

Digestion of the Precipitate (Optional):

-

For improved filterability and purity, the precipitate can be "digested." This involves maintaining the mixture at an elevated temperature (e.g., 60-80°C) without stirring for several hours or overnight.

-

-

Filtration and Washing:

-

Separate the precipitate from the supernatant by filtration using a Büchner funnel and appropriate filter paper.

-

Wash the precipitate several times with hot distilled water to remove any soluble impurities and excess oxalic acid.

-

Finally, wash the precipitate with ethanol or acetone to facilitate drying.

-

-

Drying:

-

Dry the precipitate in an oven at a moderate temperature (e.g., 50-100°C) for several hours until a constant weight is achieved.[8] Alternatively, the precipitate can be dried in a desiccator over a suitable drying agent.

-

Protocol 2: Homogeneous Precipitation of Lanthanide Oxalates

This method, which involves the slow, in-situ generation of the precipitating agent, yields larger, more uniform crystals. One common approach is the thermal decomposition of oxamic acid.[1][3][4]

Materials:

-

Lanthanide(III) nitrate hydrate (Ln(NO₃)₃·xH₂O)

-

Oxamic acid

-

Distilled or deionized water

Equipment:

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Centrifuge and centrifuge tubes

-

Scanning Electron Microscope (SEM) for morphology analysis (optional)[1]

Procedure:

-

Solution Preparation:

-

In a round bottom flask, prepare a clear solution by dissolving the lanthanide nitrate and oxamic acid in distilled water. A typical concentration would be 0.2 M for both reagents.[1] For example, mix 10 mL of a 0.2 M lanthanide nitrate solution with 25 mL of a 0.2 M oxamic acid solution.[1]

-

Initially, no precipitate should form.[1]

-

-

Precipitation via Thermal Decomposition:

-

Heat the solution to a temperature between 90°C and 100°C with continuous stirring (e.g., 500 rpm).[1][3]

-

Maintain this temperature for several hours (e.g., 2 hours) to allow for the slow thermal decomposition of oxamic acid, which generates oxalate ions and leads to the gradual formation of lanthanide oxalate crystals.[1][3]

-

-

Isolation and Analysis:

-

After the reaction is complete, allow the solution to cool to room temperature.

-

Isolate the crystalline precipitate by centrifugation (e.g., 5000 rpm for 2 minutes).[1]

-

Wash the precipitate with distilled water and dry as described in Protocol 1.

-

The morphology of the resulting microcrystals can be observed using a scanning electron microscope (SEM).[1]

-

Data Presentation

The following tables summarize key quantitative data related to the precipitation of lanthanides with oxalic acid.

Table 1: Kinetics of Homogeneous Oxalate Precipitation at 100°C [1][3]

| Lanthanide | Kinetic Constant (k, min⁻¹) | R² of Exponential Fit |

| Ce | 0.016 | 0.983 |

| Pr | 0.014 | 0.991 |

| Gd | 0.011 | 0.994 |

| Er | 0.009 | 0.985 |

| Yb | 0.007 | 0.992 |

| Data derived from the thermal decomposition of oxamic acid.[1] |

Table 2: Composition of Lanthanide Oxalate Hydrates [1]

| Lanthanide | Chemical Formula | Crystal System |

| Ce | Ce₂(C₂O₄)₃·10H₂O | Monoclinic |

| Pr | Pr₂(C₂O₄)₃·10H₂O | Monoclinic |

| Gd | Gd₂(C₂O₄)₃·10H₂O | Monoclinic |

| Determined for precipitates obtained via homogeneous precipitation.[1] |

Table 3: Thermal Decomposition of Lanthanide Oxalates

| Lanthanide Oxalate | Decomposition Product | Temperature Range (°C) | Reference |

| La₂(C₂O₄)₃ | La₂O₃ | 600 - 745.6 | [11] |

| Anhydrous La₂(C₂O₄)₃ | Stable up to 320°C | [12] | |

| Thermal decomposition is a multi-step process often involving the formation of intermediate carbonates.[11] |

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the chemical principles involved in lanthanide oxalate precipitation.

Caption: Experimental workflow for direct precipitation of lanthanide oxalates.

Caption: Logical relationship in homogeneous precipitation via thermal decomposition.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Homogeneous Precipitation of Lanthanide Oxalates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lanthanum oxalate - Wikipedia [en.wikipedia.org]

- 6. Preparation of Standard Solution of Oxalic Acid: Step-by-Step Guide [vedantu.com]

- 7. Part 1- Preparation of a standard solution of oxalic acid. AIM To prepar.. [askfilo.com]

- 8. mdpi.com [mdpi.com]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. THE THERMAL DECOMPOSITION OF LANTHANUM OXALATE (Journal Article) | OSTI.GOV [osti.gov]

Application Notes and Protocols: The Role of Oxalic Acid Dihydrate in the Synthesis of Metal-Organic Frameworks

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, drug delivery, and sensing. The synthesis of MOFs with desired properties, such as high crystallinity and specific crystal sizes, is crucial for their performance. Oxalic acid dihydrate (H₂C₂O₄·2H₂O) has emerged as a key reagent in MOF synthesis, acting not only as a simple linker but also as a highly effective modulator to control the crystallization process. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various MOFs.

The Role of Oxalic Acid in MOF Synthesis

Oxalic acid, a simple dicarboxylic acid, can play multiple roles in the formation of MOFs:

-

As a Linker: The oxalate anion can directly bridge metal centers to form the framework structure. This is particularly common in the synthesis of lanthanide-based MOFs, where the small size and strong coordination ability of oxalate lead to robust and often luminescent frameworks.[1][2][3]

-

As a Modulator: In many syntheses, particularly for aluminum-based MOFs, oxalic acid is employed as a coordination modulator.[4][5][6][7][8] Its function is to compete with the primary organic linker for coordination to the metal centers. This modulation slows down the nucleation and growth of the MOF crystals, leading to several benefits:

-

Increased Crystallinity: By controlling the reaction kinetics, oxalic acid promotes the formation of larger, more well-defined crystals with fewer defects.[4][5][7][8]

-

Control over Crystal Size: The concentration of oxalic acid can be tuned to control the final crystal size of the MOF, which is a critical parameter for many applications.[4][5]

-

Phase Purity: The use of oxalic acid as a modulator can help to prevent the formation of undesired, non-porous phases.[4]

-

pH Influence: Oxalic acid also influences the pH of the reaction mixture, which affects the deprotonation of the primary linker and the formation of metal-oxalate complexes, thereby influencing the overall reaction equilibrium.[4][5]

-

The chelating nature of oxalic acid, forming a stable five-membered ring with the metal ion, is a key factor in its effectiveness as a modulator.[6][8]

Experimental Protocols

The following protocols are examples of how this compound is used in the synthesis of different types of MOFs. The synthesis methods include hydrothermal/solvothermal and mechanochemical approaches.

2.1 Hydrothermal/Solvothermal Synthesis of Aluminum-Based MOFs

Hydrothermal and solvothermal syntheses are common methods for producing high-quality MOF crystals.[9][10] The reaction is typically carried out in a sealed vessel (autoclave) at elevated temperatures.

This protocol describes the synthesis of MIL-53(Al), a well-known aluminum-based MOF, using this compound as a modulator to enhance crystallinity.[4]

Materials:

-

Aluminum chloride hexahydrate (AlCl₃·6H₂O)

-

Terephthalic acid (H₂bdc)

-

This compound (H₂C₂O₄·2H₂O)

-

Demineralized water

Procedure:

-

In a 45 mL Teflon liner, dissolve aluminum chloride hexahydrate in demineralized water.

-

Add the desired amount of this compound to the solution and stir until fully dissolved.

-

Add terephthalic acid to the solution. Note that the terephthalic acid may not completely dissolve at this stage.

-

Stir the mixture to ensure homogeneity.

-

Seal the Teflon liner inside a steel autoclave.

-

Place the autoclave in an oven preheated to the reaction temperature.

-

After the reaction is complete, cool the autoclave to room temperature.

-

Collect the solid product by filtration, wash with demineralized water and ethanol, and dry.

Quantitative Data for MIL-53(Al) Synthesis:

| Parameter | Value | Reference |

| AlCl₃·6H₂O | 966 mg (4 mmol) | [4] |

| Terephthalic acid | 665 mg (4 mmol) | [4] |

| This compound | 0 - 6 mmol (variable) | [4] |

| Demineralized water | 30 mL | [4] |

| Temperature | 220 °C | [4] |

| Time | 72 hours | [4] |

This protocol details the synthesis of CAU-10, another aluminum-based MOF, with oxalic acid modulation.[4][11]

Materials:

-

Aluminum sulfate octadecahydrate (Al₂(SO₄)₃·18H₂O)

-

Isophthalic acid (H₂m-bdc)

-

This compound (H₂C₂O₄·2H₂O)

-

Dimethylformamide (DMF)

-

Demineralized water

Procedure:

-

Dissolve aluminum sulfate octadecahydrate in a mixture of DMF and demineralized water in a 45 mL Teflon liner.

-

Add the specified amount of this compound and stir to homogenize.

-

Add isophthalic acid and stir the mixture again.

-

Seal the liner in a steel autoclave and heat in an oven.

-

After cooling, the product is collected by filtration, washed, and dried.

Quantitative Data for CAU-10(Al) Synthesis:

| Parameter | Value | Reference |

| Al₂(SO₄)₃·18H₂O | 802 mg (1.2 mmol) | [4][11] |

| Isophthalic acid | 199 mg (1.2 mmol) | [4][11] |

| This compound | 0 - 1.8 mmol (variable) | [4][11] |

| Solvent | 10 mL (1:4 DMF:H₂O) | [4][11] |

| Temperature | 210 °C | [4][11] |

| Time | 16 hours | [4][11] |

2.2 Hydrothermal Synthesis of Lanthanide-Based MOFs

In this context, oxalic acid acts as the primary linker.

This protocol describes the hydrothermal synthesis of luminescent lanthanide MOFs.[1][3]

Materials:

-

Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O) or Terbium(III) nitrate hexahydrate (Tb(NO₃)₃·6H₂O)

-

This compound (H₂C₂O₄·2H₂O)

-

Dimethylformamide (DMF)

-

Deionized water

Procedure:

-

Dissolve this compound in DMF.

-

In a separate container, dissolve the lanthanide nitrate salt in deionized water.

-

Combine the two solutions and stir.

-

Transfer the mixture to a Teflon-lined autoclave and heat.

-

After cooling, the crystalline product is collected by filtration, washed, and dried.

Quantitative Data for Lanthanide MOF Synthesis:

| Parameter | Value | Reference |

| Lanthanide nitrate | 1 mmol | [2] |

| This compound | 315 mg (2.5 mmol) | [2] |

| DMF | 5 mL | [2] |

| Deionized water | 5 mL | [2] |

| Temperature | Not specified | |

| Time | Not specified |

2.3 Mechanochemical Synthesis

Mechanochemical synthesis, such as ball milling, offers a solvent-free or low-solvent alternative for MOF production, often with reduced reaction times.[12][13][14][15][16]

This protocol outlines a general, solvent-free approach for the synthesis of metal oxalate frameworks from metal oxides.[12]

Materials:

-

Metal oxide (e.g., ZnO, CuO, NiO)

-

This compound (H₂C₂O₄·2H₂O)

Procedure:

-

Combine stoichiometric amounts of the metal oxide and this compound in a milling jar.

-

Mill the mixture for a specified time at a set frequency.

-

The resulting powder is the metal oxalate MOF, which may be washed if necessary.

Quantitative Data for Mechanochemical Synthesis:

| Parameter | Value | Reference |

| Metal Oxide | Stoichiometric amount | [12] |

| This compound | Stoichiometric amount | [12] |

| Milling Time | Varies (e.g., minutes to hours) | [12][13] |

| Milling Frequency | Varies | [13][16] |

Visualizations